molecular formula C16H14FN3O B11768531 3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one

3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B11768531
M. Wt: 283.30 g/mol
InChI Key: BUQNBZIOQDZGEO-UHFFFAOYSA-N
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Description

3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one (CAS: 1584632-49-4) is a substituted 1,4-benzodiazepine derivative characterized by a 3-fluorophenyl group at position 5, a methyl group at position 9, and a free amino group at position 2. This compound is synthesized via a multi-step route involving condensation, acylation, cyclization, and deprotection reactions.

Its structural uniqueness lies in the combination of electron-withdrawing fluorine substitution (3-fluorophenyl) and steric hindrance from the 9-methyl group, which may influence receptor binding and metabolic stability. While primarily marketed for pharmaceutical research (e.g., CNS modulation), specific therapeutic applications remain under investigation .

Properties

Molecular Formula

C16H14FN3O

Molecular Weight

283.30 g/mol

IUPAC Name

3-amino-5-(3-fluorophenyl)-9-methyl-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H14FN3O/c1-9-4-2-7-12-13(9)20-16(21)15(18)19-14(12)10-5-3-6-11(17)8-10/h2-8,15H,18H2,1H3,(H,20,21)

InChI Key

BUQNBZIOQDZGEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(C(=O)N2)N)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Ring Expansion via Acid or Thermal Treatment

The compound undergoes ring expansion under acidic or thermal conditions to form derivatives with modified heterocyclic systems. This reaction is critical for synthesizing pharmacologically active benzodiazepine analogs.

Key Observations:

Reaction ConditionsProduct FormedYieldMelting Point (°C)Source
Reflux in benzene + acetic acidMethyl 7-chloro-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylate86%224–226
Reflux in 80% acetic acid7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-oneN/A127–129
Thermal treatment (70°C, toluene)Ethyl 7-chloro-1,3-dihydro-1-(2-diethylaminoethyl)-5-(o-fluorophenyl)-2-oxo-2H-1,4-benzodiazepine-3-carboxylatePurified via column chromatographyN/A

Mechanism : Acidic conditions protonate the amino group, facilitating cyclization through nucleophilic attack on the adjacent carbonyl. Thermal treatments promote similar ring expansion without acid catalysis .

Saponification and Decarboxylation

The ester side chain at position 3 is hydrolyzed to a carboxylic acid under basic conditions, followed by decarboxylation to yield simplified benzodiazepine structures.

Reaction Pathway:

  • Saponification :

    • Reagents: Aqueous NaOH or KOH

    • Product: 3-carboxy derivative (COOA, where A = H)

    • Example: Conversion of methyl/ethyl esters to free acids .

  • Decarboxylation :

    • Conditions: Heating under acidic or neutral conditions

    • Product: 3-unsubstituted benzodiazepinone (R = H)

    • Application: Generates metabolites or simplified analogs for structure-activity studies .

Substitution at the Amino Group

The primary amino group (-NH2) at position 3 participates in nucleophilic substitution reactions, enabling derivatization:

Documented Modifications:

  • Acylation : Reacts with acetyl chloride or anhydrides to form amides.

  • Alkylation : Forms secondary or tertiary amines using alkyl halides (e.g., diethylaminoethyl groups) .

Example :

  • Reaction with diethylaminoethyl chloride yields 1-(2-diethylaminoethyl)-substituted derivatives, enhancing lipophilicity and CNS penetration .

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes regioselective electrophilic substitution due to the electron-withdrawing fluorine atom:

Potential Reactions:

  • Nitration : Introduces nitro groups at meta/para positions relative to fluorine.

  • Halogenation : Bromine or chlorine addition under Lewis acid catalysis.

Limitations : Steric hindrance from the methyl group at position 9 may reduce reactivity at certain positions.

Redox Reactions Involving the Ketone

The 2-ketone moiety can be reduced to a secondary alcohol or oxidized to a carboxylic acid under specific conditions:

Reaction TypeReagentsProductApplication
ReductionNaBH4, LiAlH42-HydroxybenzodiazepineProdrug synthesis
OxidationKMnO4, CrO32-Carboxylic acid derivativeMetabolite generation

Note : Reduction preserves the benzodiazepine ring system, while oxidation may alter its pharmacological profile.

Cyclization Reactions

Under acidic conditions, the compound undergoes intramolecular cyclization to form fused heterocycles. For example:

  • Formation of triazolobenzodiazepines : Reacts with hydrazine derivatives to generate 1,2,4-triazole-fused analogs.

Stability Under Hydrolytic Conditions

The compound exhibits pH-dependent stability:

  • Acidic Hydrolysis : Degrades via cleavage of the lactam ring.

  • Basic Hydrolysis : Preferential hydrolysis of ester groups over the lactam .

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing various benzodiazepine derivatives. Benzodiazepines are widely recognized for their anxiolytic, sedative, and hypnotic properties. The incorporation of fluorine enhances the biological activity and selectivity of these derivatives, leading to improved therapeutic profiles.

Key Findings:

  • Anxiolytic Activity : Research indicates that derivatives of this compound exhibit significant anxiolytic effects through modulation of the GABA_A receptor, enhancing inhibitory neurotransmission in the central nervous system .
  • Sedative Effects : Compounds related to 3-amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one have been shown to increase sleep duration in animal models .

Neuroscience Research

The compound is extensively utilized in neuroscience to explore mechanisms underlying anxiety and depression. It provides insights into potential therapeutic targets for treating these conditions.

Research Highlights:

  • Mechanisms of Action : Studies suggest that this compound acts as a partial agonist at GABA_A receptors, contributing to its anxiolytic and anticonvulsant effects .
  • Neuroprotective Properties : It has been shown to protect neuronal cells from oxidative stress and damage induced by neurotoxins such as hydrogen peroxide .

Analytical Chemistry

In analytical chemistry, this compound is employed for developing methods to detect and quantify benzodiazepines in biological samples.

Applications:

  • Toxicology : The compound aids in forensic investigations by providing reliable analytical methods for detecting benzodiazepines in bodily fluids .
  • Bioavailability Studies : It can be incorporated into formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

StudyFocusFindings
Study 1Anxiolytic EffectsDemonstrated significant reduction in anxiety-like behavior in rodent models .
Study 2Neuroprotective EffectsShowed protection against oxidative stress in neuronal cell lines .
Study 3Analgesic ActivityExhibited antinociceptive effects in pain models through reduced abdominal writhing .

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Analogs of 1,4-Benzodiazepines

Compound Name Substituents (Positions) Key Modifications Source/Reference
3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one 3-NH₂, 5-(3-FC₆H₄), 9-CH₃ Free amino group; 3-fluorophenyl
Methylclonazepam 5-(2-ClC₆H₄), 1-CH₃, 7-NO₂ Nitro group; 2-chlorophenyl
Diazepam 5-Ph, 7-Cl, 1-CH₃ Chlorine at position 7; unsubstituted phenyl
3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole Triazole core; 2-fluorophenoxy Non-benzodiazepine scaffold

Key Observations :

  • Substituent Position : The 3-fluorophenyl group in the target compound contrasts with 2-fluorophenyl or chlorophenyl moieties in analogs like Methylclonazepam. This positional difference may alter π-π stacking interactions with GABAₐ receptor subunits .
Pharmacological Activity

Table 2: Anticonvulsant Activity Comparison

Compound ED₅₀ (mg/kg) Model (PTZ-induced seizures) Reference
Diazepam 1.2 Mouse
3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole 1.4 Mouse
This compound Data pending Not reported

Notes:

  • Methylclonazepam’s nitro group () confers longer half-life but higher risk of metabolite toxicity compared to amino-substituted analogs .
Physicochemical Properties

Table 3: Physicochemical Comparison

Property 3-Amino-5-(3-fluorophenyl)-9-methyl-... Methylclonazepam Diazepam
LogP Estimated 2.8 2.5 (experimental) 2.9
Solubility Low (hydrophobic core) Very low (nitro group) Moderate (Cl substitution)
Synthetic Complexity High (multi-step acylation/cyclization) Moderate Low
Stability Sensitive to deamination Nitro group degradation risks High (stable amide bond)

Key Findings :

  • Analytical characterization (e.g., GC-MS, FTIR) of Methylclonazepam () highlights methodologies applicable to verifying the purity and structure of the target compound .

Biological Activity

3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one, known by its CAS number 1946010-95-2, is a compound belonging to the benzodiazepine class. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C16H14FN3O
  • Molecular Weight : 283.31 g/mol
  • Purity : Typically around 97% .

The biological activity of this compound is primarily attributed to its interaction with the central nervous system (CNS). Benzodiazepines generally function as positive allosteric modulators of the GABA_A receptor, enhancing the inhibitory effects of GABA neurotransmission. This results in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.

Anxiolytic and Sedative Effects

Research indicates that benzodiazepines exhibit significant anxiolytic properties. The compound under discussion has been evaluated in various preclinical models for its effectiveness in reducing anxiety-like behaviors. For instance, studies have shown that compounds with similar structures can significantly decrease anxiety in rodent models when administered at specific dosages.

Anticonvulsant Activity

This compound's potential as an anticonvulsant has also been explored. Benzodiazepines are commonly used in clinical settings to manage seizures. The specific activity of 3-amino-5-(3-fluorophenyl)-9-methyl derivatives against different seizure models remains an area of active investigation.

Antitumor Activity

Recent studies have highlighted the potential anticancer properties of benzodiazepine derivatives. For example, compounds structurally related to 3-amino-5-(3-fluorophenyl)-9-methyl have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies and Research Findings

Several studies have investigated the biological activity of related benzodiazepine compounds:

Study ReferenceBiological ActivityFindings
AnticancerCompounds exhibited moderate cytotoxicity against MCF-7 cells; structure-activity relationship (SAR) indicated that substituents at the C-5 position enhance potency.
AnxiolyticSimilar benzodiazepines significantly reduced anxiety-related behaviors in rodent models; potential for further exploration in clinical settings.
AnticonvulsantSome derivatives showed promise in reducing seizure frequency in animal models; further research needed to establish efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one, and how are critical intermediates validated?

  • Methodological Answer : The compound is synthesized via multi-step condensation and cyclization reactions. A validated route involves:

Condensation : Reacting substituted aniline derivatives with fluorinated nitriles using Lewis acids (e.g., BCl₃/AlCl₃) to form ketone intermediates .

Acylation : Bromoacetyl bromide in pyridine introduces a bromoacetamide group, enabling cyclization with hydroxylamine/NaOH to yield a benzodiazepinone-N-oxide intermediate .

Functionalization : Subsequent protection (e.g., Boc₂O) and alkylation (e.g., ethyl bromoacetate/NaH) introduce the amino and methyl groups .

  • Validation : Intermediate purity is confirmed via HPLC (≥98% purity thresholds) and GC-MS for structural verification .

    Table 1: Key Reaction Conditions

    StepReagents/ConditionsIntermediate Validation Method
    CondensationBCl₃, AlCl₃, 80°C, anhydrous DCMFTIR-ATR (C=O stretch at ~1680 cm⁻¹)
    CyclizationHydroxylamine, NaOH, 60°CGC-MS (m/z matching)
    Boc ProtectionBoc₂O, TEA, RTHPLC (retention time 8.2 min)

Q. Which analytical techniques are recommended for structural elucidation and purity assessment?

  • Methodological Answer :

  • GC-MS : Used for volatile intermediates (EI ionization, m/z 50–550 range, He carrier gas at 1.2 mL/min) .

  • HPLC-TOF : Non-volatile analysis with Zorbax Eclipse XDB-C18 columns, 1.0 mL/min flow, and TOF-MS (2 GHz, 1700 amu range) .

  • FTIR-ATR : Direct measurement of functional groups (4000–400 cm⁻¹, 4 cm⁻¹ resolution) .

  • GC-IR : Confirms regioisomers via condensed-phase IR (4000–650 cm⁻¹) .

    Table 2: Analytical Parameters

    TechniqueKey ParametersApplication
    GC-MS280°C injector, 2350°C transfer lineVolatile intermediate analysis
    HPLC-TOFGradient elution (ACN/H₂O + 0.1% FA)Purity profiling (≥98%)
    FTIR-ATRDiamond ATR, 32 scansAmine/C=O group confirmation

Q. What pharmacological targets are associated with this benzodiazepine derivative?

  • Methodological Answer : The compound modulates GABAₐ receptors, specifically the benzodiazepine-binding site.

  • Experimental Design : Frog sensory neuron assays using a "concentration-clamp" technique to measure chloride current (Iₐ) potentiation. Full agonists (e.g., diazepam) augment Iₐ by 200–300% at ≤3 µM, while partial agonists show ~50% efficacy .
  • Dose-Response : Test concentrations range from 3 nM to 30 µM. Inverse agonists (e.g., fl-CCE) reduce Iₐ at <3 µM but augment at higher doses .

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation : Expose to 40°C/75% RH for 6 months. Monitor via HPLC for impurities (e.g., des-amino derivatives).
  • Photostability : Use ICH Q1B guidelines (1.2 million lux-hours UV/Vis).
  • Key Findings : Short shelf-life (<6 months at RT) necessitates lyophilization or inert atmosphere storage .

Advanced Research Questions

Q. How do stereochemical variations in the dihydro-1,4-benzodiazepin-2-one core affect GABAₐ receptor binding?

  • Methodological Answer :

  • Diastereomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/ethanol) to resolve R/S configurations .
  • Pharmacological Assay : Compare EC₅₀ values of enantiomers in GABA-induced Iₐ assays.
  • Findings : (R)-enantiomers show 10-fold higher potency than (S)-forms in receptor binding .

Q. How to resolve contradictory data in pharmacological assays (e.g., inverse agonist effects at high concentrations)?

  • Methodological Answer :

  • Mechanistic Studies : Use patch-clamp electrophysiology to distinguish allosteric vs. orthosteric modulation.
  • Receptor Subtype Profiling : Transfect HEK293 cells with α₁β₂γ₂ vs. α₅β₃γ₂ GABAₐ subtypes.
  • Case Study : Fl-CCE reduces Iₐ at <3 µM (inverse agonism) but potentiates at ≥3 µM due to β-subunit-dependent effects .

Q. What strategies optimize synthetic yield while minimizing impurities like des-fluoro byproducts?

  • Methodological Answer :

  • Reaction Monitoring : In situ FTIR to track nitrile-to-ketone conversion.

  • Byproduct Mitigation : Use Scavenger resins (e.g., QuadraPure™) for halogen retention.

  • Yield Improvement : Optimize BCl₃ stoichiometry (1.2 eq.) and reaction time (4–6 hr) .

    Table 3: Impurity Profiling

    ImpuritySourceControl Strategy
    Des-fluoro derivativeIncomplete fluorophenyl couplingExcess AlCl₃ (1.5 eq.)
    N-Oxide byproductOveroxidation during cyclizationStrict O₂ exclusion

Q. How to profile and quantify trace impurities (e.g., EP-listed degradants)?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in H₂O/ACN.
  • EP Standards : Compare retention times with certified impurities (e.g., Impurity F: 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) .
  • Limits : ≤0.5% for individual impurities, ≤2.0% total .

Q. What in silico approaches predict binding affinity to GABAₐ receptor subtypes?

  • Methodological Answer :

  • Pharmacophore Modeling : Superimpose energy-minimized conformers with estazolam to identify conserved benzodiazepine motifs .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., α₁-His102 π-stacking) using AMBER force fields.
  • Validation : Correlate docking scores (Glide XP) with in vivo PTZ-induced convulsion assays .

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